REACTION_CXSMILES
|
[N:1]1[C:6]2[O:7][C:8]3[CH:16]=[CH:15][CH:14]=[CH:13][C:9]=3[C:10](=O)[NH:11][C:5]=2[CH:4]=[CH:3][CH:2]=1.B.CSC.CO>O1CCCC1>[N:1]1[C:6]2[O:7][C:8]3[CH:16]=[CH:15][CH:14]=[CH:13][C:9]=3[CH2:10][NH:11][C:5]=2[CH:4]=[CH:3][CH:2]=1 |f:1.2|
|
Name
|
|
Quantity
|
2.8 g
|
Type
|
reactant
|
Smiles
|
N1=CC=CC2=C1OC1=C(C(N2)=O)C=CC=C1
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
B.CSC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
is stirred at room temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
refluxed for 3 hours
|
Duration
|
3 h
|
Type
|
ADDITION
|
Details
|
To the mixture is added dropwise under argon
|
Type
|
CUSTOM
|
Details
|
The solvent is removed under vacuum and methanol
|
Type
|
ADDITION
|
Details
|
added
|
Type
|
CUSTOM
|
Details
|
The solvent is removed under vacuum and 12 ml of 2N NaOH
|
Type
|
ADDITION
|
Details
|
added to the residue
|
Type
|
TEMPERATURE
|
Details
|
The mixture is refluxed for 2 hours
|
Duration
|
2 h
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The extract is washed with 2N citric acid, H2O, brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
The solution is filtered through a thin pad of hydrous magnesium silicate
|
Type
|
CONCENTRATION
|
Details
|
the filtrate concentrated to dryness under vacuum
|
Type
|
CUSTOM
|
Details
|
The residue is chromatographed on a column (2"×18") of silica gel (32° g) with hexane-ethyl acetate (1:1) as solvent
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
N1=CC=CC2=C1OC1=C(CN2)C=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.78 g | |
YIELD: CALCULATEDPERCENTYIELD | 29.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |